Methyl 3-(acetylamino)benzoate
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Overview
Description
Methyl 3-(acetylamino)benzoate is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of similar compounds, such as benzamide derivatives, has been achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The nitration of methyl benzoate is an electrophilic aromatic substitution or EAS reaction .
Molecular Structure Analysis
The molecular formula of Methyl 3-(acetylamino)benzoate is C10H11NO3 . Its structure is characterized by a benzene ring connected to an ester functional group .
Chemical Reactions Analysis
Methyl benzoate can undergo reactions such as nitration to form methyl 3-nitrobenzoate and oxidation to form benzoic acids .
Physical And Chemical Properties Analysis
Methyl benzoate, a similar compound, is a colorless liquid at room temperature with a light, sweet scent akin to that of fruits and flowers . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm^3 at 25°C .
Scientific Research Applications
Synthetic Versatility and Precursor Applications
Methyl-2-formyl benzoate, a compound closely related to Methyl 3-(acetylamino)benzoate, demonstrates significant utility as a bioactive precursor in the synthesis of compounds with diverse pharmacological activities. It serves as a versatile substrate in organic synthesis, acting as a raw material for the preparation of medical products. Its importance as a precursor for the development of new bioactive molecules underscores the potential utility of Methyl 3-(acetylamino)benzoate in similar synthetic applications, especially given its structural similarities and the possibility of serving as a key intermediate in the synthesis of pharmacologically active compounds (Farooq & Ngaini, 2019).
Potential Therapeutic Applications
The pharmacological significance of structurally related compounds such as sodium benzoate highlights the potential research applications of Methyl 3-(acetylamino)benzoate in therapeutic contexts. Sodium benzoate serves as an ammonia scavenger with proven benefits for patients with urea cycle disorders and has been explored for therapeutic potential in multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. This suggests that Methyl 3-(acetylamino)benzoate could be investigated for similar neuroprotective and metabolic regulatory roles, given its chemical affinity and the possibility of modulating nitrogen metabolism or acting on similar pathways (Piper & Piper, 2017).
Environmental and Toxicological Studies
While environmental and toxicological studies were not part of the initial requirements, it's worth noting that related benzoate compounds have been studied for their environmental presence and impact, indicating a potential research avenue for Methyl 3-(acetylamino)benzoate in assessing environmental safety and biodegradability. Such investigations could provide insights into its environmental fate, potential biotoxicity, and the implications for its use in various industries (Qutob et al., 2022).
Safety And Hazards
properties
IUPAC Name |
methyl 3-acetamidobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOHBXLLAKPHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343785 |
Source
|
Record name | Methyl 3-(acetylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetylamino)benzoate | |
CAS RN |
52189-36-3 |
Source
|
Record name | Methyl 3-(acetylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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